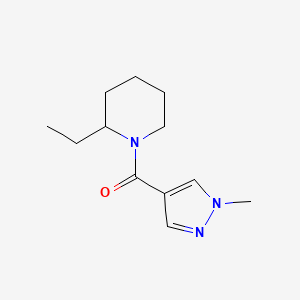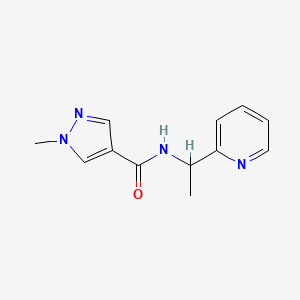
(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as EPMP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has gained attention due to its unique chemical structure and potential for use in various research fields.
Mécanisme D'action
(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone binds to the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling and cell survival. By binding to this receptor, (2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone can modulate its activity and potentially affect downstream signaling pathways. The exact mechanism of action of (2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is still being studied, but it has been suggested to have both agonist and antagonist effects on the sigma-1 receptor.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been shown to have various biochemical and physiological effects, including modulation of calcium signaling, induction of apoptosis, and inhibition of certain enzymes. It has also been shown to have potential neuroprotective effects, making it a promising compound for the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has several advantages for use in lab experiments, including its high binding affinity and specificity for the sigma-1 receptor, as well as its potential for use as a tool in studying various neurological disorders. However, its limitations include its relatively low solubility in aqueous solutions and its potential for off-target effects on other receptors.
Orientations Futures
There are several potential future directions for research involving (2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, including further studies on its mechanism of action and potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research on the synthesis of analogs of (2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone with improved solubility and selectivity could lead to the development of more potent and specific compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of (2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone involves the reaction of 2-ethylpiperidine with 1-methyl-4-pyrazolecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potent binding affinity for certain receptors in the brain, making it a potentially useful tool for studying the mechanisms of certain neurological disorders.
Propriétés
IUPAC Name |
(2-ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-11-6-4-5-7-15(11)12(16)10-8-13-14(2)9-10/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLNORGFYUGYRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)







